molecular formula C22H17ClN2O4S B300507 (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300507
M. Wt: 440.9 g/mol
InChI Key: ACBNUXCJQCOFNV-GXHLCREISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as CBIT, is a synthetic compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it has been suggested that (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione may act by inhibiting the NF-κB pathway, which is involved in inflammation and immune responses. This hypothesis is supported by the findings of Liu et al. (2018), who reported that (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione reduced the activation of NF-κB in macrophages.
Biochemical and Physiological Effects:
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has been reported to have antioxidant effects in a study by Zhang et al. (2019). The authors reported that (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione reduced the production of reactive oxygen species in cells, indicating its potential use in treating oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, there are also limitations to using (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments, such as its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action, including its potential involvement in other signaling pathways. Another direction is to study its potential therapeutic applications in other diseases, such as cancer and neurodegenerative diseases. Additionally, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione in vivo, which could provide valuable information for its clinical development.
In conclusion, (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione could provide valuable insights into its potential use as a therapeutic agent.

Synthesis Methods

(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis method has been described in detail in a research article by Zhang et al. (2019). The authors reported that the yield of (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione was around 60% using their optimized synthesis method.

Scientific Research Applications

(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases. For example, (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have anti-inflammatory effects in a study by Liu et al. (2018). The authors reported that (5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

properties

Product Name

(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H17ClN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H17ClN2O4S/c1-2-12-4-3-5-15-13(9-24-20(12)15)7-19-21(26)25(22(27)30-19)10-14-6-17-18(8-16(14)23)29-11-28-17/h3-9,24H,2,10-11H2,1H3/b19-7-

InChI Key

ACBNUXCJQCOFNV-GXHLCREISA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CN2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5

SMILES

CCC1=CC=CC2=C1NC=C2C=C3C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C=C3C(=O)N(C(=O)S3)CC4=CC5=C(C=C4Cl)OCO5

Origin of Product

United States

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